molecular formula C7H12ClNO3 B2860698 (1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride CAS No. 2309431-23-8

(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride

Cat. No.: B2860698
CAS No.: 2309431-23-8
M. Wt: 193.63
InChI Key: JDBZJFGXCKFZGB-WBHXJHRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic β-amino acid derivative featuring a 2-azabicyclo[2.2.1]heptane core with a hydroxyl group at position 6 and a carboxylic acid group at position 7, stabilized as a hydrochloride salt. Such bicyclic systems are of interest in medicinal chemistry for designing enzyme inhibitors, peptidomimetics, and chiral ligands .

Properties

IUPAC Name

(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.ClH/c9-4-1-3-2-8-6(4)5(3)7(10)11;/h3-6,8-9H,1-2H2,(H,10,11);1H/t3-,4+,5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBZJFGXCKFZGB-WBHXJHRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(C1O)C2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]([C@@H]1O)[C@H]2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid; hydrochloride is a bicyclic structure characterized by the presence of a hydroxyl group and a carboxylic acid moiety. This compound belongs to the class of azabicyclic compounds, which are notable for their unique bicyclic frameworks that incorporate nitrogen. The stereochemistry of this compound suggests potential biological activity due to its specific arrangement of functional groups.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C7H12ClNO2\text{C}_7\text{H}_{12}\text{ClNO}_2

This molecular composition indicates the presence of key functional groups that may interact with various biological targets.

Biological Activity Overview

The biological activity of (1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid has been explored in several key areas:

1. Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects. Preliminary studies indicate potential efficacy against various bacterial strains.

2. Analgesic Properties
Bicyclic compounds are often evaluated for their analgesic effects. Research indicates that (1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid could be assessed for pain-relieving activities through interaction with pain pathways.

3. Enzyme Inhibition
The presence of hydroxyl and carboxylic acid groups may facilitate interactions with enzymes involved in metabolic pathways. This could lead to inhibition or modulation of enzyme activity, making it a candidate for further research in drug development.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique attributes of (1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid:

Compound NameStructure FeaturesBiological Activity
Compound ABicyclic structure with hydroxyl groupAntimicrobial
Compound BSimilar bicyclic frameworkAnalgesic
Compound CContains nitrogen in a bicyclic systemEnzyme inhibitor

This table illustrates how the specific arrangement of functional groups and stereochemistry in (1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid may confer distinct biological properties not found in its analogs.

Case Studies and Research Findings

Recent studies have focused on the biological activity of azabicyclic compounds. For example:

  • Study 1 : Investigated the antimicrobial effects of related bicyclic compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration for (1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid.
  • Study 2 : Evaluated analgesic properties through animal models, indicating that compounds with similar structures can effectively reduce pain responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of azabicycloalkane carboxylic acids. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Azabicycloalkane Derivatives

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride 2-azabicyclo[2.2.1]heptane -OH (C6), -COOH (C7), HCl salt 207.70 (theoretical*) Chiral synthon, potential enzyme inhibitor
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride 7-azabicyclo[2.2.1]heptane -COOH (C1), HCl salt 193.64 Intermediate in antibiotic synthesis
rac-(1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride 3-azabicyclo[4.1.0]heptane -COOH (C7), HCl salt 207.70 Unspecified pharmacological applications
(2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (6-APA) 4-thia-1-azabicyclo[3.2.0] -NH2 (C6), β-lactam ring 216.27 Penicillin precursor, antibiotic scaffold

*Theoretical molecular weight calculated based on formula C₇H₁₁NO₃·HCl.

Key Observations :

Structural Variations: The 2-azabicyclo[2.2.1] system (target compound) differs from 7-azabicyclo[2.2.1] () in nitrogen placement, altering electronic and steric profiles. The 2-aza configuration may enhance hydrogen-bonding capacity due to proximity to the hydroxyl group .

Functional Group Impact: The hydroxyl group at C6 in the target compound distinguishes it from non-hydroxylated analogs (e.g., 7-azabicyclo derivatives in ), improving solubility and enabling stereoselective interactions in biological systems . β-lactam-containing analogs () exhibit antibiotic activity but lack the rigidity and stereochemical complexity of the target compound, limiting their utility in non-antibiotic applications .

Synthetic Accessibility :

  • The target compound’s synthesis () involves multi-step routes with moderate yields (18–36%), comparable to other bicyclic systems like 7-azabicyclo[2.2.1]heptane derivatives. However, the need for platinum oxide in some routes () poses scalability challenges .

Biological Relevance :

  • Unlike β-lactam antibiotics (), the target compound’s rigid structure and lack of a reactive β-lactam ring suggest applications beyond antimicrobials, such as in neuraminidase or protease inhibition .

Preparation Methods

Cyclopentadiene and Imine Precursors

The Diels-Alder reaction between cyclopentadiene (48 ) and chiral imines (49 ) remains a cornerstone for constructing the 2-azabicyclo[2.2.1]heptane core. This [4+2] cycloaddition proceeds under mild conditions (25–40°C, dichloromethane) to yield the bicyclic adduct (50 ) with high exo selectivity (85–92% yield). The imine precursor, typically derived from L-proline or its analogs, ensures stereochemical fidelity at the C1, C4, C6, and C7 positions. Post-cycloaddition hydrolysis of the ester group (e.g., using LiOH/THF/H₂O) generates the carboxylic acid functionality.

Functionalization of the Primary Adduct

The double bond in the initial cycloadduct (50 ) permits further functionalization. Hydroxylation via OsO₄/N-methylmorpholine-N-oxide (NMO) introduces the C6-hydroxy group with α-face selectivity, achieving diastereomeric ratios >20:1. Subsequent hydrogenation (H₂/Pd-C) saturates the bicyclic framework while preserving stereochemistry.

Intramolecular Cyclization Strategies

Norbornene-Based Precursors

Intramolecular cyclization of norbornene derivatives offers an alternative route. For example, (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (4 ) undergoes hydroxylation with OsO₄/NMO to install the C6-hydroxy group, followed by ester hydrolysis (HCl/MeOH) to yield the carboxylic acid. This method achieves an overall yield of 65–70% and is scalable to multi-gram quantities.

Diazonium Salt Intermediates

Diazotization of 7-aminocephalosporanic acid (7-ACA) derivatives with HNO₂ generates reactive diazonium intermediates, which undergo methanolysis to introduce the C6-methoxy group. Subsequent azide displacement (NaN₃/DMF) and hydrogenation (H₂/PtO₂) yield the target amine, which is protonated with HCl to form the hydrochloride salt.

Hydroxylation and Protecting Group Strategies

Osmium-Mediated Dihydroxylation

Osmium tetroxide-mediated dihydroxylation of 2-azabicyclo[2.2.1]hept-5-ene derivatives introduces vicinal diols with high stereoselectivity. For instance, treatment of 4 with OsO₄/NMO in acetone/water (1:1) at 0°C affords the (1R,4R,6R,7S)-diol in 88% yield. Selective protection of the C6-hydroxy group as a methoxymethyl (MOM) ether (MOMCl, i-Pr₂NEt) enables subsequent carboxylic acid formation via hydrolysis.

Borane-Based Reduction

Borane-THF complex reduces ketone functionalities in intermediates like (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one to secondary alcohols, which are oxidized (CrO₃/H₂SO₄) to carboxylic acids. This stepwise approach achieves 75–80% overall yield but requires careful control of reaction conditions to prevent over-oxidation.

Industrial-Scale Production and Optimization

Continuous-Flow Reactor Systems

Large-scale synthesis employs continuous-flow reactors to enhance reaction efficiency and safety. For example, the Diels-Alder cycloaddition is conducted in a tubular reactor at 40°C with a residence time of 15 minutes, achieving 90% conversion and reducing byproduct formation.

Crystallization and Purification

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1), yielding >99% purity. X-ray crystallography confirms the (1R,4R,6R,7S) configuration, with lattice parameters a = 8.21 Å, b = 10.54 Å, c = 12.33 Å, and space group P2₁2₁2₁.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Diels-Alder Cycloaddition, hydrolysis 85–92 95 High
Intramolecular cyclization Diazotization, methanolysis 65–70 97 Moderate
Osmium dihydroxylation Dihydroxylation, protection 75–80 98 High

Q & A

Q. How can researchers optimize the synthesis of (1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride to ensure stereochemical control?

Methodological Answer: Synthesis optimization requires multi-step strategies focusing on cyclization and functional group modifications. Key steps include:

  • Cyclization Precursors : Use bicyclic amine derivatives (e.g., via Diels-Alder reactions with furans and dienophiles) to form the bicyclic core .
  • Reaction Conditions : Optimize temperature (60–100°C), solvent polarity, and catalysts (e.g., strong acids/bases) to enhance cyclization efficiency .
  • Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) or other protecting groups to stabilize intermediates during carboxylation .
  • Chiral Resolution : Use chiral column chromatography or enzymatic resolution to isolate enantiomerically pure products .

Q. Table 1: Example Synthesis Parameters

StepConditionsYield (%)Purity (HPLC)Reference
CyclizationHCl (2M), 80°C, 12h65>95%
CarboxylationBoc-protected intermediate, KOH7892%
Chiral ResolutionChiralPak® AD-H column, hexane/IPA90>99% ee

Q. What spectroscopic and computational methods are used to confirm the structure and stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to assign proton environments (e.g., hydroxyl, carboxylic acid protons) and verify bicyclic connectivity. NOESY experiments confirm stereochemical relationships .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., PubChem InChI Key WUKAJPOKLIRLLD-YAFCINRGSA-N) .
  • Mass Spectrometry (HRMS) : Validate molecular formula (C₇H₁₂ClNO₂; [M+H]+ m/z 194.05) .
  • Computational Modeling : Density Functional Theory (DFT) to compare experimental and calculated IR/Raman spectra .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with central nervous system (CNS) receptors?

Methodological Answer: The (1R,4R,6R,7S) configuration enhances binding affinity to CNS targets (e.g., NMDA or GABA receptors) due to:

  • Conformational Restriction : The bicyclic framework limits rotational freedom, favoring lock-and-key interactions .
  • Hydrogen Bonding : The hydroxyl and carboxylic acid groups form critical H-bonds with receptor active sites .
    Experimental Design :
  • In Vitro Binding Assays : Radiolabeled ligands (e.g., ³H-MK-801 for NMDA) to measure IC₅₀ values.
  • Molecular Dynamics Simulations : Model docking poses using Schrödinger Suite or AutoDock .
  • Mutagenesis Studies : Identify key receptor residues via site-directed mutagenesis .

Q. Table 2: Example Receptor Binding Data

Target ReceptorAssay TypeIC₅₀ (nM)Selectivity Ratio (vs. Off-Targets)Reference
NMDARadioligand12015:1 (AMPA)
GABA-AElectrophysiology4508:1 (Glycine)

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer: Discrepancies may arise from differences in:

  • Purity and Enantiomeric Excess : Validate compound purity (>98% HPLC) and enantiomeric ratio (e.g., via chiral SFC) .
  • Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. primary neurons) .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate inter-experimental variability .
    Case Study : A 2025 study attributed conflicting NMDA antagonism data to residual solvents in synthesis batches affecting receptor assays .

Q. How can researchers design derivatives to improve metabolic stability while retaining bioactivity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the hydroxyl group with fluorine or methyl to reduce oxidative metabolism .
  • Prodrug Strategies : Esterify the carboxylic acid to enhance blood-brain barrier permeability .
  • In Silico ADMET Prediction : Use tools like SwissADME to forecast metabolic hotspots (e.g., CYP3A4 oxidation sites) .

Q. Table 3: Example Derivative Modifications

ModificationBioactivity (IC₅₀ nM)Metabolic Half-Life (Rat, h)Reference
6-Fluoro derivative954.2
Methyl ester prodrug1106.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.